N-(1H-indol-6-yl)acetamide
Description
Significance of the Indole-Acetamide Scaffold in Medicinal Chemistry and Chemical Biology Research
The indole (B1671886) nucleus is recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that can bind to multiple biological receptors with high affinity. ijpsr.comresearchgate.net This versatility is due to its unique bicyclic structure, which consists of a benzene (B151609) ring fused to a five-membered pyrrole (B145914) ring. wikipedia.org This structure is aromatic and has a planar nature, with delocalized pi-electrons that allow for various chemical interactions. creative-proteomics.comnih.gov The indole ring is a common feature in numerous natural products, including the essential amino acid tryptophan, the neurotransmitter serotonin, and a vast array of alkaloids. wikipedia.orgnih.goviucr.org
When combined with an acetamide (B32628) group (-NHC(O)CH3), the resulting indole-acetamide scaffold becomes a building block for a diverse range of biologically active molecules. nih.govnih.gov The acetamide portion can participate in hydrogen bonding and can be modified to alter the compound's properties, such as solubility and binding affinity to specific biological targets. Researchers have explored indole-acetamide derivatives for a wide spectrum of potential applications, investigating their activity as anticancer, anti-inflammatory, and antimicrobial agents. nih.govjetir.orgmdpi.com For instance, studies have shown that certain indole-3-acetamide (B105759) derivatives exhibit inhibitory activity against enzymes like α-amylase. nih.gov In the field of chemical biology, indole-acetamide structures are crucial. Indole-3-acetamide (IAM) itself is a known precursor in the biosynthesis of auxin (indole-3-acetic acid or IAA), a major plant hormone, making it a key molecule for studying plant growth and development. jircas.go.jpfrontiersin.orgfrontiersin.org
Historical Context and Evolution of Academic Inquiry into Indole-Acetamide Derivatives
The academic journey into indole chemistry began in the 19th century with the study of the dye indigo. wikipedia.org In 1866, Adolf von Baeyer first synthesized indole itself from oxindole (B195798). wikipedia.org The subsequent discovery of the indole structure in essential natural products like tryptophan in the early 20th century intensified research into this class of compounds. wikipedia.orgcreative-proteomics.com
The synthesis of indole derivatives has been a long-standing area of interest, with classic methods like the Fischer indole synthesis (1883) and the Leimgruber–Batcho indole synthesis (1976) being foundational techniques still used today. wikipedia.orgcreative-proteomics.com Academic inquiry into indole-acetamide derivatives specifically has evolved from foundational synthesis and characterization to more targeted applications. Early work often focused on creating libraries of these compounds to screen for biological activity. More recently, research has become more sophisticated, employing modern synthetic methods like transition metal-catalyzed reactions for more efficient and selective synthesis. numberanalytics.com Structure-activity relationship (SAR) studies have become central, where researchers systematically modify the indole-acetamide scaffold to understand how specific structural changes affect biological function. nih.govasm.org This evolution reflects the broader shift in medicinal chemistry towards rational drug design and targeted therapeutic development.
Current Research Landscape and Emerging Trends for N-(1H-indol-6-yl)acetamide as a Research Subject
Current academic research on this compound and its close analogs primarily positions it as a synthetic intermediate or a building block for more complex molecules. It serves as a valuable starting material in multi-step syntheses due to the reactive sites on both the indole ring and the acetamide group.
An emerging trend is the use of such scaffolds in the development of targeted therapeutic agents. For example, research has focused on creating derivatives that inhibit specific biological pathways, such as viral transcription or tubulin polymerization in cancer cells. nih.govnih.gov A recent study detailed the discovery of new acetamide derivatives of 5-indole-1,3,4-oxadiazol-2-thiol that showed potent inhibitory effects on HIV-1 infectivity. nih.govasm.orgasm.org Another area of active investigation is the synthesis of N-substituted indole derivatives as potential anticancer agents, with some compounds being evaluated for their ability to induce apoptosis in cancer cell lines. mdpi.com
While direct biological studies on this compound itself are not widely published, it is frequently included in chemical libraries for high-throughput screening. Its structural simplicity and the potential for derivatization make it a useful tool for discovering new lead compounds. For example, a search of chemical supplier databases reveals its availability as a research chemical, often as a precursor for more elaborate structures.
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀N₂O | PubChem |
| Molecular Weight | 174.20 g/mol | PubChem |
| IUPAC Name | This compound | PubChem |
Scope and Objectives of the Academic Research Review on this compound
The primary objective of this review is to provide a focused and scientifically grounded overview of this compound within an academic framework. The scope is strictly limited to its chemical significance and its role as a subject of research. This review will:
Detail the importance of the parent indole-acetamide scaffold in the broader context of medicinal chemistry and chemical biology.
Provide a historical perspective on the scientific investigation into this class of compounds.
Summarize the current research landscape, highlighting its use as a synthetic intermediate and a scaffold for developing new molecules with potential biological activities.
Present relevant data in a structured format to aid in the academic understanding of the compound.
This article explicitly excludes any discussion of therapeutic dosage, administration protocols, or safety and adverse effect profiles, as its purpose is purely to serve as a scientific and academic resource on the compound itself.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(1H-indol-6-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-7(13)12-9-3-2-8-4-5-11-10(8)6-9/h2-6,11H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDAJHYBATPUVBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)C=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70569750 | |
| Record name | N-(1H-Indol-6-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70569750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
171896-30-3 | |
| Record name | N-(1H-Indol-6-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70569750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of N 1h Indol 6 Yl Acetamide
Key Reaction Mechanisms in N-(1H-indol-6-yl)acetamide Synthesis
Understanding the underlying reaction mechanisms is crucial for optimizing reaction conditions and expanding the scope of synthetic methodologies. The synthesis of this compound relies on fundamental organic reactions such as acylation, amide bond formation, and cyclization.
Acylation Reactions of Indole (B1671886) Derivatives
The most direct synthesis of this compound is the acylation of 6-aminoindole (B160974). tandfonline.com This reaction involves the formation of an amide bond between the amino group at the C6 position of the indole ring and an acetyl group. Typically, an acetylating agent such as acetyl chloride or acetic anhydride (B1165640) is used.
The mechanism involves the nucleophilic attack of the nitrogen atom of the amino group on the electrophilic carbonyl carbon of the acetylating agent. For acetyl chloride, this results in the formation of a tetrahedral intermediate, which then collapses, eliminating a chloride ion to yield the protonated amide. A base, such as triethylamine (B128534) or pyridine, is often added to neutralize the HCl byproduct. When acetic anhydride is used, the leaving group is an acetate (B1210297) ion. Protecting the amino group may be necessary before acylation to prevent undesired side reactions, especially in complex molecules.
Amide Bond Formation Strategies (e.g., Carbodiimide-Mediated Coupling)
When synthesizing this compound from 6-aminoindole and acetic acid directly, a coupling agent is required to activate the carboxylic acid. Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDCI), are widely used for this purpose. smolecule.comnih.govuniurb.it
The mechanism of carbodiimide-mediated coupling involves the reaction of the carboxylic acid (acetic acid) with the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate. rsc.org This intermediate is then susceptible to nucleophilic attack by the amine (6-aminoindole). The attack forms a tetrahedral intermediate which then rearranges to form the amide bond and a urea (B33335) byproduct (e.g., dicyclohexylurea). uniurb.it To increase efficiency and prevent side reactions like the formation of stable N-acylureas, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) are often included. nih.govrsc.org HOBt reacts with the O-acylisourea to form an active ester, which is less reactive but more selective towards the amine, leading to higher yields of the desired amide. rsc.org
A variety of coupling reagents have been developed to facilitate amide bond formation, each with its own advantages. unimi.itnih.gov
| Coupling Reagent Class | Example(s) | Role/Mechanism |
| Carbodiimides | DCC, EDCI | Activates carboxylic acid by forming an O-acylisourea intermediate. smolecule.comuniurb.it |
| Phosphonium Salts | BOP, PyBOP | Forms an active ester or acylphosphonium species to facilitate amidation. |
| Uronium/Guanidinium Salts | HBTU, HCTU, TBTU | Forms an active ester with the carboxylic acid, promoting efficient coupling. nih.gov |
| Additives | HOBt, HOAt | Suppresses racemization and side reactions by forming a more stable active ester. rsc.org |
Cyclization Reactions for Indole Moiety Formation
Many synthetic strategies involve building the indole ring as a key step. clockss.orgnii.ac.jp The Leimgruber-Batcho and Fischer syntheses are classic examples whose mechanisms are well-established.
In the Leimgruber-Batcho synthesis , the key steps are enamine formation followed by reductive cyclization. wikipedia.orgresearchgate.net An o-nitrotoluene is deprotonated at the methyl group, and the resulting carbanion attacks a Vilsmeier-type reagent like that formed from DMFDMA. researchgate.net This creates a nitroenamine. The crucial step is the reduction of the nitro group to an amine. This newly formed aniline (B41778) then attacks the enamine's double bond, and subsequent elimination of a secondary amine (like dimethylamine) leads to the aromatization that forms the indole ring. wikipedia.orgresearchgate.net A variety of reducing agents can be used, including Raney nickel/hydrazine, palladium on carbon (Pd/C) with hydrogen, or sodium dithionite. clockss.org
The Fischer indole synthesis mechanism begins with the formation of a phenylhydrazone from a phenylhydrazine (B124118) and a carbonyl compound. wikipedia.org The phenylhydrazone then tautomerizes to its enamine form. wikipedia.org Under acidic conditions, the enamine undergoes a tandfonline.comtandfonline.com-sigmatropic rearrangement (a type of Claisen rearrangement), which is the key bond-forming step. wikipedia.org This rearrangement forms a di-imine intermediate, which, after proton transfers and re-aromatization of the benzene (B151609) ring, cyclizes. The final step is the elimination of an ammonia (B1221849) molecule from the aminal intermediate, driven by the formation of the stable aromatic indole ring system. wikipedia.org
Alkylation and Condensation Reactions in Scaffold Assembly
The assembly of complex molecular scaffolds from this compound and its derivatives often involves alkylation and condensation reactions. These reactions are pivotal in constructing diverse heterocyclic systems with potential pharmacological applications.
One common approach involves the alkylation of the indole nitrogen. The N-H proton of the indole ring can be removed by a base, and the resulting anion can be alkylated. This N-substitution can be a crucial step in the synthesis of more complex molecules. For instance, N-alkylation with functionalized alkyl halides allows for the introduction of various side chains, which can then participate in further cyclization or condensation reactions.
Condensation reactions are also frequently employed. For example, the reaction of an appropriately substituted indole derivative with a carbonyl compound can lead to the formation of new carbon-carbon or carbon-nitrogen bonds, resulting in fused or spirocyclic systems. The Pictet-Spengler reaction, a classic condensation method, involves the reaction of a tryptamine (B22526) derivative with an aldehyde or ketone to form a tetrahydro-β-carboline, a common scaffold in natural products and medicinal chemistry. evitachem.com Similarly, the Fischer indole synthesis, which involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone, is a fundamental method for constructing the indole ring itself, which can then be further functionalized. evitachem.comrsc.org
More contemporary methods, such as the Ugi multicomponent reaction, provide a powerful tool for the rapid assembly of diverse molecular scaffolds. nih.govacs.org This one-pot reaction combines an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to generate a complex α-acylamino amide. By using a derivative of this compound as one of the components, intricate structures can be built in a single step.
The following table summarizes some of the key reactions used in scaffold assembly involving indole-acetamide frameworks:
| Reaction Type | Description | Key Reagents/Conditions | Resulting Scaffold |
| N-Alkylation | Introduction of an alkyl group at the indole nitrogen. | Base (e.g., NaH), Alkyl halide | N-substituted indoles |
| Pictet-Spengler Reaction | Condensation of a tryptamine with a carbonyl compound. evitachem.com | Acid catalyst | Tetrahydro-β-carbolines evitachem.com |
| Fischer Indole Synthesis | Reaction of a phenylhydrazine with a carbonyl compound. evitachem.comrsc.org | Acid catalyst | Indole ring system evitachem.comrsc.org |
| Ugi Reaction | Multicomponent reaction of a carbonyl, amine, carboxylic acid, and isocyanide. nih.govacs.org | Various solvents | α-Acylamino amides nih.govacs.org |
| Heck Alkylation | Palladium-catalyzed cross-coupling of an unsaturated halide with an alkene. rsc.org | Palladium catalyst, Base | Alkenyl-substituted indoles rsc.org |
Regioselective Synthesis and Stereochemical Control Considerations
The regioselectivity and stereochemical outcome of reactions involving this compound are critical for the synthesis of specific isomers with desired biological activities.
Regioselectivity: In electrophilic substitutions on the indole ring, the position of attack is highly dependent on the directing effects of the existing substituents. The indole nucleus is electron-rich, with the C3 position being the most nucleophilic and prone to electrophilic attack. rjptonline.orgbhu.ac.in However, if the C3 position is blocked, substitution may occur at other positions, such as C2 or on the benzene ring, often at the C5 or C6 position, depending on the directing influence of other groups. rjptonline.org For this compound, the acetamido group at the 6-position is an ortho-, para-director, which can influence the regioselectivity of substitutions on the benzene portion of the indole ring. The presence of other substituents on the indole ring can further direct incoming electrophiles. For example, in N-cyclohexyl-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide, the electron-withdrawing formyl group at C3 and the electron-donating methyl group at C2 influence the regioselectivity of electrophilic substitution, with bromination occurring preferentially at the C5 position.
Stereochemical Control: Achieving stereochemical control is paramount when synthesizing chiral molecules. Asymmetric synthesis methods are often employed to produce a single enantiomer or diastereomer. Chiral catalysts, such as chiral Brønsted acids or metal complexes, can be used in reactions like the Friedel-Crafts alkylation of indoles to afford optically active products with high enantiomeric excess. acs.org For instance, the use of chiral phosphoric acid (CPA) catalysts has been shown to be effective in the enantioselective Friedel-Crafts alkylation of indoles at the C7 position. acs.org In multicomponent reactions like the Ugi reaction, the use of chiral starting materials can lead to the formation of stereochemically defined products. acs.org The conformational flexibility of the acetamide (B32628) linker and the steric bulk of substituents can also play a role in directing the stereochemical outcome of a reaction.
The following table highlights key considerations for regioselective and stereoselective synthesis:
| Consideration | Method/Factor | Example |
| Regioselectivity | Directing effects of substituents | The acetamido group at C6 is an ortho-, para-director for electrophilic substitution on the benzene ring. |
| Blocking of reactive sites | If C3 is substituted, electrophilic attack may occur at C2 or the benzene ring. rjptonline.org | |
| Stereochemical Control | Chiral catalysts | Chiral phosphoric acids in asymmetric Friedel-Crafts reactions. acs.org |
| Chiral auxiliaries | Use of chiral starting materials in multicomponent reactions. acs.org | |
| Steric hindrance | Bulky substituents can direct incoming reagents to less hindered positions. |
Chemical Reactivity and Transformation Studies of the this compound Moiety
Electrophilic Aromatic Substitution on the Indole Ring
The indole ring system is inherently electron-rich, making it highly susceptible to electrophilic aromatic substitution. bhu.ac.in The most reactive position for electrophilic attack on an unsubstituted indole is the C3 position of the pyrrole (B145914) ring, which is significantly more reactive than benzene. rjptonline.org For this compound, the reactivity of the indole nucleus remains a key feature.
If the C3 position is unsubstituted, electrophiles will preferentially attack there. However, if the C3 position is already substituted, electrophilic attack can occur at the C2 position or on the carbocyclic (benzene) ring. rjptonline.org The acetamido group at the 6-position is an activating, ortho-, para-directing group for electrophilic substitution on the benzene ring. This means that electrophiles are likely to attack the C5 or C7 positions of the indole ring.
Common electrophilic substitution reactions that can be applied to the indole framework include:
Nitration: Introduction of a nitro group (-NO2), typically using nitric acid and sulfuric acid.
Halogenation: Introduction of a halogen (e.g., Br, Cl), often using reagents like bromine in dichloromethane.
Friedel-Crafts Acylation/Alkylation: Introduction of an acyl or alkyl group using an acyl halide/anhydride or alkyl halide with a Lewis acid catalyst.
The specific regiochemical outcome of these reactions on this compound would depend on the reaction conditions and the presence of other substituents on the indole ring.
Nucleophilic Substitution Reactions at the Acetamide Linkage
The acetamide linkage in this compound can undergo nucleophilic substitution reactions. The carbonyl carbon of the acetamide group is electrophilic and can be attacked by nucleophiles. However, amides are generally less reactive towards nucleophilic acyl substitution than other carboxylic acid derivatives like acid chlorides or esters.
One important reaction is the attack by a nucleophile on the carbonyl carbon, which can lead to the cleavage of the C-N bond. This is essentially the reverse of amide formation. Additionally, the nitrogen atom of the acetamide can act as a nucleophile under certain conditions, for example, in alkylation reactions.
In more complex derivatives, other parts of the molecule can undergo nucleophilic substitution. For instance, if a suitable leaving group is present on a side chain attached to the indole ring, it can be displaced by a nucleophile. Some acetamide derivatives are synthesized via nucleophilic substitution reactions, such as the reaction of a chloroacetamide with a thiol to form a thioether linkage. researchgate.net
Hydrolysis Pathways of the Amide Bond
The amide bond in this compound can be cleaved through hydrolysis, a reaction that is typically carried out under acidic or basic conditions with heating. smolecule.comsmolecule.commasterorganicchemistry.com This reaction breaks the amide bond to yield the corresponding carboxylic acid (acetic acid) and an amine (6-aminoindole).
Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., HCl, H2SO4) and water, the carbonyl oxygen of the amide is protonated, which makes the carbonyl carbon more electrophilic. masterorganicchemistry.com A water molecule then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers lead to the departure of the amine as its ammonium (B1175870) salt and the formation of the carboxylic acid. masterorganicchemistry.com
Base-Catalyzed Hydrolysis: Under basic conditions (e.g., NaOH, KOH), a hydroxide (B78521) ion acts as the nucleophile and attacks the carbonyl carbon. masterorganicchemistry.com This forms a tetrahedral intermediate which then collapses, expelling the amide anion (a very strong base). A proton transfer from the initially formed carboxylic acid to the amide anion then gives the carboxylate salt and the amine. masterorganicchemistry.com
Amide hydrolysis is generally a slow reaction and often requires prolonged heating. masterorganicchemistry.com
Oxidation and Reduction Reactions Applied to Indole-Acetamide Frameworks
The this compound framework can undergo various oxidation and reduction reactions, targeting either the indole ring or the acetamide group.
Oxidation: The indole ring is susceptible to oxidation. Strong oxidizing agents can lead to the cleavage of the pyrrole ring. Milder oxidation can lead to the formation of oxindole (B195798) derivatives. The specific outcome depends on the oxidizing agent and the substitution pattern of the indole.
Reduction: The carbonyl group of the acetamide can be reduced. For example, powerful reducing agents like lithium aluminum hydride (LiAlH4) can reduce the amide to an amine, converting the acetamido group into an ethylamino group. The indole ring itself is generally resistant to catalytic hydrogenation under conditions that would reduce a simple alkene, but it can be reduced under more forcing conditions.
An atom or ion is oxidized if its oxidation number increases, and it is reduced if its oxidation number decreases. libretexts.org In an oxidation-reduction (redox) reaction, there is a transfer of electrons between two species. libretexts.org
The following table provides a summary of these reactions:
| Reaction Type | Reagent(s) | Product(s) |
| Electrophilic Nitration | HNO3, H2SO4 | Nitro-substituted this compound |
| Electrophilic Halogenation | Br2, CH2Cl2 | Halogen-substituted this compound |
| Amide Hydrolysis (Acidic) masterorganicchemistry.com | Strong acid (e.g., HCl), H2O, heat masterorganicchemistry.com | 6-Aminoindole hydrochloride and acetic acid |
| Amide Hydrolysis (Basic) masterorganicchemistry.com | Strong base (e.g., NaOH), H2O, heat masterorganicchemistry.com | 6-Aminoindole and sodium acetate |
| Indole Oxidation | Oxidizing agent (e.g., KMnO4) | Oxindole derivatives or ring-cleaved products |
| Amide Reduction | LiAlH4 | N-Ethyl-1H-indol-6-amine |
Advanced Spectroscopic and Structural Characterization Techniques in N 1h Indol 6 Yl Acetamide Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H-NMR, ¹³C-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of N-(1H-indol-6-yl)acetamide. Both proton (¹H) and carbon-13 (¹³C) NMR provide critical data on the chemical environment of each atom.
¹H-NMR Spectroscopy: In ¹H-NMR spectra of indole (B1671886) derivatives, the protons on the indole ring and the acetamide (B32628) group exhibit characteristic chemical shifts. For instance, in related acetamide compounds, the amide N-H proton typically appears as a singlet, often in the downfield region of the spectrum. The protons of the indole ring system and any substituents will show specific splitting patterns and chemical shifts based on their electronic environment and coupling with neighboring protons. innovareacademics.inglobalresearchonline.net
Detailed analysis of chemical shifts, integration values, and coupling constants in both ¹H and ¹³C NMR spectra allows for the unambiguous assignment of the entire molecular structure of this compound.
Table 1: Representative NMR Data for Indole Acetamide Derivatives
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Notes |
|---|---|---|---|
| ¹H | ~10.9 | s | Indole N-H |
| ¹H | ~9.9 | s | Acetamide N-H |
| ¹H | 7.0 - 8.3 | m | Aromatic H (Indole) |
| ¹H | ~4.3 | s | -CH₂- (if present) |
| ¹³C | ~165 | Carbonyl C=O | |
| ¹³C | 102 - 138 | Indole Ring Carbons |
Note: Data is representative of similar structures and may vary based on solvent and specific substitutions. innovareacademics.innih.goviosrjournals.org
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups present in this compound by analyzing their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show distinct absorption bands. Key vibrations include the N-H stretch of the indole and amide groups, typically observed in the range of 3200-3400 cm⁻¹. The C=O stretch of the amide group is a strong, sharp band usually found around 1640-1680 cm⁻¹. Aromatic C-H and C=C stretching vibrations from the indole ring would also be present. innovareacademics.inglobalresearchonline.net
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. It is particularly sensitive to non-polar bonds and symmetric vibrations. Differences in the IR and Raman spectra can arise from the different selection rules governing the two techniques, which can be informative about molecular symmetry. americanpharmaceuticalreview.comgoogle.com For complex molecules, comparing experimental IR and Raman spectra with theoretical calculations from methods like Density Functional Theory (DFT) can provide a more detailed assignment of vibrational modes. researchgate.net
Table 2: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-H (Indole & Amide) | Stretching | 3200 - 3400 |
| C=O (Amide) | Stretching | 1640 - 1680 |
| C=C (Aromatic) | Stretching | ~1600 |
| C-N | Stretching | 1200 - 1400 |
Note: These are general ranges and can be influenced by the specific molecular environment and intermolecular interactions. innovareacademics.inglobalresearchonline.net
Mass Spectrometry for Molecular Confirmation and Fragmentation Analysis (MS, ESI-MS, EI-MS, HREI-MS)
Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight of this compound and for obtaining structural information through fragmentation analysis.
Molecular Ion Peak: In a mass spectrum, the molecular ion peak (M⁺) or a quasi-molecular ion peak (e.g., [M+H]⁺ in ESI-MS) confirms the molecular weight of the compound. For this compound (C₁₀H₁₀N₂O), the expected molecular weight is approximately 174.2 g/mol . achmem.comnist.gov
Fragmentation Patterns: The fragmentation pattern provides a fingerprint of the molecule.
Electron Ionization (EI-MS): This "hard" ionization technique causes extensive fragmentation, which can be useful for elucidating the structure of small, volatile molecules. miamioh.edustackexchange.com
Electrospray Ionization (ESI-MS): As a "soft" ionization technique, ESI-MS is particularly useful for generating intact molecular ions of larger or more polar molecules with minimal fragmentation. nih.govtheanalyticalscientist.com Tandem mass spectrometry (MS/MS) can then be used to induce and analyze fragmentation of the selected molecular ion. nih.gov
High-Resolution Mass Spectrometry (HRMS): Techniques like HREI-MS provide highly accurate mass measurements, allowing for the determination of the elemental composition of the molecule and its fragments, which further confirms the chemical formula.
Common fragmentation pathways for indole derivatives often involve cleavage of the side chain. researchgate.net
X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions (e.g., Hydrogen Bonding)
X-ray crystallography provides the most definitive structural information for a crystalline compound, revealing the precise three-dimensional arrangement of atoms in the solid state. This technique can determine bond lengths, bond angles, and torsion angles.
For this compound, a key feature that can be elucidated by X-ray crystallography is the nature of intermolecular interactions, particularly hydrogen bonding. The presence of both hydrogen bond donors (the N-H groups of the indole and amide) and a hydrogen bond acceptor (the carbonyl oxygen of the amide) allows for the formation of hydrogen-bonded networks in the crystal lattice. nih.govmdpi.com These interactions significantly influence the crystal packing and the physical properties of the solid. For example, in related indole structures, molecules can be linked into dimers or more complex networks through N—H⋯O hydrogen bonds. nih.govnih.gov
Elemental Analysis for Compound Purity and Composition Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, and oxygen) in a sample of this compound. The experimentally determined percentages are compared with the theoretical values calculated from the compound's chemical formula (C₁₀H₁₀N₂O). Close agreement between the found and calculated values provides strong evidence for the compound's purity and confirms its elemental composition. innovareacademics.iniosrjournals.org
Table 3: Theoretical Elemental Composition of this compound (C₁₀H₁₀N₂O)
| Element | Symbol | Atomic Weight | Percentage (%) |
|---|---|---|---|
| Carbon | C | 12.01 | 68.95 |
| Hydrogen | H | 1.01 | 5.79 |
| Nitrogen | N | 14.01 | 16.08 |
| Oxygen | O | 16.00 | 9.18 |
Note: Values are calculated based on the molecular formula.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-[2-(4H-1,2,4-triazol-4-yl)phenoxy]acetamide |
| N-[(3-Phenylsulfanyl-1-phenylsulfonyl-1H-indol-2-yl)methyl]acetamide |
| 2-(1H-indol-3-yl)-2-oxoacetamide |
| 2-chloro-N-(1H-indol-5-yl)acetamide |
| N,N-dimethyltryptamine |
Mechanistic Elucidation of Biological Activity and Molecular Target Identification for N 1h Indol 6 Yl Acetamide
Unraveling Mechanisms of Action at the Cellular and Molecular Level
N-(1H-indol-6-yl)acetamide and its related indole-acetamide scaffolds have been the subject of various studies to elucidate their mechanisms of action. Research indicates that these compounds can modulate a range of cellular processes critical for cell survival and proliferation. evitachem.com The core indole (B1671886) structure, a prevalent motif in many bioactive molecules, often facilitates interactions with a variety of receptors and enzymes, thereby influencing their activity.
The acetamide (B32628) portion of the molecule also plays a crucial role, often participating in hydrogen bonding and other interactions that contribute to the compound's binding affinity and specificity for its biological targets. smolecule.com The combined structural features of the indole ring and the acetamide group create a versatile scaffold that can be chemically modified to enhance potency and target selectivity. smolecule.comsmolecule.com For instance, the addition of different functional groups to the indole or acetamide moieties can significantly alter the compound's biological activity, leading to effects such as the induction of apoptosis (programmed cell death) or the inhibition of inflammatory pathways. smolecule.com
Identification and Validation of Specific Molecular Targets
A critical aspect of understanding the biological activity of this compound derivatives is the identification and validation of their specific molecular targets. evitachem.comsmolecule.comnih.gov This process often involves a combination of computational and experimental approaches.
Enzyme Inhibition Studies
Derivatives of this compound have been investigated for their ability to inhibit a variety of enzymes implicated in different diseases.
α-Amylase: Certain indole-3-acetamide (B105759) derivatives have demonstrated inhibitory activity against α-amylase, an enzyme involved in carbohydrate digestion. nih.govacs.org This suggests a potential application for these compounds in managing hyperglycemia. Molecular docking studies have indicated that these compounds can bind to key residues within the active site of α-amylase, such as Asp300 and Trp59. nih.govacs.org
SARS-CoV-2 RNA-dependent RNA Polymerase (RdRp): In the search for antiviral agents, several 2-((1H-indol-3-yl)thio)-N-benzyl-acetamides have been identified as inhibitors of the SARS-CoV-2 RdRp. nih.govresearchgate.net This enzyme is crucial for the replication of the viral genome. The inhibitory activity of these compounds is often comparable to that of the known RdRp inhibitor, remdesivir. nih.govnih.gov Molecular docking studies suggest that these indole derivatives bind to the RdRp active site, with a positive correlation observed between their binding affinity and their inhibitory potency. nih.gov
PfATP4: N-acetamide indole derivatives have emerged as a promising class of antimalarial agents that target the Plasmodium falciparum cation-transporting ATPase 4 (PfATP4). nih.govacs.org PfATP4 is a sodium ion pump located on the parasite's plasma membrane, essential for maintaining low cytosolic sodium concentrations. nih.govacs.orgbiorxiv.org Inhibition of PfATP4 disrupts this ion homeostasis, leading to parasite death. nih.govacs.org
Src Kinase: Some N-(3-substituted-benzylidene-2-oxoindolin-5-yl) acetamide derivatives have shown inhibitory activity against Src kinase, a non-receptor tyrosine kinase that plays a significant role in cancer development and metastasis. austinpublishinggroup.com Molecular docking studies have revealed that these compounds can form hydrogen bonds with key residues, such as Leu273, within the Src active site. austinpublishinggroup.com
Cyclooxygenase-2 (COX-2): Molecular docking studies have suggested that certain indole derivatives may exhibit inhibitory effects on cyclooxygenase enzymes, which are key players in the inflammatory process. smolecule.comsmolecule.com
| Enzyme Target | Investigated Derivative Class | Key Findings |
| α-Amylase | Indole-3-acetamides | Moderate to good inhibitory activity, with some compounds showing potency comparable to acarbose. nih.govacs.org |
| SARS-CoV-2 RdRp | 2-((1H-indol-3-yl)thio)-N-benzyl-acetamides | Potent inhibition of RdRp, with IC50 values in the low micromolar range. nih.govresearchgate.net |
| PfATP4 | N-acetamide indoles | Potent antimalarial activity through inhibition of the parasite's sodium pump. nih.govacs.org |
| Src Kinase | N-(3-substituted-benzylidene-2-oxoindolin-5-yl) acetamides | Slight inhibitory activity against Src kinase. austinpublishinggroup.com |
| Cyclooxygenase-2 | Indole derivatives | Predicted inhibitory effects based on molecular docking. smolecule.comsmolecule.com |
Receptor Binding Affinity Assessments
The indole nucleus is a common feature in molecules that bind to a wide array of biological receptors. Studies on this compound and its analogs often include assessments of their binding affinity to specific receptors to elucidate their mechanism of action. smolecule.com These investigations are crucial for understanding how these compounds initiate cellular signaling cascades and can help in the development of more selective and potent therapeutic agents. smolecule.com
Modulation of Cellular Signaling Pathways
The biological effects of this compound derivatives are often a consequence of their ability to modulate key cellular signaling pathways.
Cell Proliferation and Apoptosis: Several studies have shown that indole-acetamide derivatives can inhibit the proliferation of cancer cells and induce apoptosis. smolecule.com For instance, some derivatives have been found to trigger apoptosis by activating caspase pathways and downregulating anti-apoptotic proteins like Bcl-2. vulcanchem.com They can also cause cell cycle arrest, often at the G2/M phase, preventing cancer cells from dividing. rsc.orgnih.gov
Tubulin Polymerization Inhibition
A significant area of research for indole-based compounds is their ability to inhibit tubulin polymerization. rsc.orgnih.govresearchgate.net Microtubules, which are dynamic polymers of tubulin, are essential for various cellular functions, including cell division, making them an attractive target for anticancer drugs. nih.gov Certain N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. rsc.orgnih.gov Molecular modeling studies suggest that these compounds bind to the colchicine (B1669291) binding site on tubulin. researchgate.netvulcanchem.com
Analysis of this compound Interactions with Biological Macromolecules
Understanding the interactions between this compound derivatives and biological macromolecules like proteins and enzymes is fundamental to deciphering their mechanism of action. Molecular docking studies are frequently employed to predict the binding modes and affinities of these compounds to their targets. smolecule.comsmolecule.comnih.govaustinpublishinggroup.com These computational models often reveal key interactions, such as hydrogen bonds and π-π stacking, that stabilize the compound within the active site of an enzyme or the binding pocket of a receptor. nih.govnih.gov For example, the indole ring can engage in π-stacking interactions, while the acetamide group can form hydrogen bonds with amino acid residues. evitachem.com These interactions are critical for the compound's inhibitory activity and selectivity.
Protein-Ligand Binding Dynamics
The precise molecular targets of this compound remain largely uncharacterized in publicly available scientific literature. However, the study of analogous indole-containing compounds provides a framework for hypothesizing potential protein interactions. Research on various indole derivatives suggests that this class of molecules can engage with a range of biological targets, often through mechanisms involving hydrophobic and hydrogen-bonding interactions.
Computational and experimental approaches are typically employed to investigate these dynamics. Molecular docking studies, a common in silico method, could predict the binding affinity and orientation of this compound within the active sites of various proteins. Such studies for related indole acetamides have explored interactions with enzymes like cyclooxygenases (COX) and tubulin. For instance, some indole derivatives are known to bind to the colchicine site of tubulin, thereby disrupting microtubule dynamics, a mechanism relevant in cancer research.
Biochemical assays, such as enzyme inhibition assays, would be the subsequent step to validate any predicted interactions. These in vitro tests quantify the effect of the compound on the activity of a specific protein, providing concrete data on its inhibitory or activating potential. While specific binding data for this compound is not currently available, the following table illustrates the type of data that would be generated from such studies, based on findings for analogous compounds.
| Potential Protein Target | Predicted Binding Interaction | Hypothesized Biological Effect |
| Cyclooxygenase-2 (COX-2) | Interaction with the active site, potentially via hydrogen bonding with key residues. | Anti-inflammatory effects |
| Tubulin | Binding to the colchicine site, disrupting microtubule polymerization. | Cytotoxic effects in proliferating cells |
| Caspases | Interaction with the catalytic domain, potentially modulating apoptotic pathways. | Pro- or anti-apoptotic activity |
This table is illustrative and based on the activities of related indole compounds; specific interactions for this compound have not been empirically determined in the reviewed literature.
Cellular Uptake and Intracellular Fate Investigations
The ability of this compound to exert a biological effect is contingent upon its capacity to cross the cell membrane and reach its intracellular targets. The physicochemical properties of the molecule, particularly its lipophilicity, are expected to play a significant role in its cellular uptake. The indole nucleus generally confers a degree of lipophilicity, which may facilitate passive diffusion across the plasma membrane.
Studies on similar small molecule indole derivatives often utilize cell-based assays to investigate uptake and distribution. Techniques such as high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) can be used to quantify the intracellular concentration of the compound over time. Fluorescence microscopy, by tagging the molecule with a fluorophore, could provide a visual representation of its subcellular localization.
Structure Activity Relationship Sar and Rational Design of N 1h Indol 6 Yl Acetamide Derivatives
Elucidation of Key Structural Features Influencing Biological Activity
The biological activity of N-(1H-indol-6-yl)acetamide derivatives is dictated by the interplay of its core structural components: the indole (B1671886) ring, the acetamide (B32628) linker, and various substituents. The electron-rich nature of the indole ring allows for non-covalent interactions, such as hydrogen bonding via the NH group and π-π stacking, with biological macromolecules. nih.gov The acetamide moiety provides a crucial linkage and can participate in hydrogen bonding interactions. The specific substitution pattern on both the indole ring and the peripheral moieties dramatically influences the compound's pharmacological profile.
Key structural features that have been identified as critical for biological activity include:
The Indole Moiety: The position of the acetamide linkage on the indole ring is a key determinant of activity. While this article focuses on the 6-yl substitution, it is noteworthy that other isomers, such as indole-3-acetamides, have also been extensively studied. nih.govacs.org The indole nitrogen can be unsubstituted (N-H) or substituted, significantly impacting the molecule's properties.
The Acetamide Linker: The acetamide group serves as a versatile linker, and its conformation and the nature of the substituent on the amide nitrogen are critical for target engagement. nih.gov
Peripheral Substituents: Substituents on the indole ring and on the N-phenylacetamide or other peripheral groups can modulate potency, selectivity, and pharmacokinetic properties. Halogenation, for instance, is a common strategy to enhance binding affinity. researchgate.net
Systematic Structural Modifications and Their Impact on Biological Activity
Systematic medicinal chemistry efforts have explored modifications at various positions of the this compound scaffold to delineate the SAR and optimize for specific biological targets.
Modifications on the indole ring have profound effects on the biological activity of this compound derivatives.
Substitution at the N-1 Position: Methyl substitution at the N-1 position of the indole ring has been shown to significantly enhance antiproliferative activity in certain contexts, sometimes by as much as 60-fold compared to the unsubstituted analog. nih.gov
Substitution on the Benzene (B151609) Ring of Indole: The introduction of substituents on the benzene portion of the indole ring can modulate activity. For example, in a series of antimalarial N-acetamide indoles, the presence of a methoxy (B1213986) group at the 7-position was explored. smolecule.com Halogenation, such as the introduction of a bromine atom at the 6-position of the indole, can enhance binding affinity and has been associated with antimicrobial and anticancer activities. A fluoro group at the 6-position has also been incorporated into indole-acetamide structures. smolecule.com
The acetamide linker is a critical component for orienting the different parts of the molecule within the target's binding site.
Replacement of the Acetamide Moiety: In some optimization campaigns, the acetamide function has been replaced with other groups, such as an α-ketoamide, to improve activity. nih.gov
Conformational Flexibility: The methylene (B1212753) group of the acetamide linker allows for conformational flexibility, which is important for achieving an optimal binding conformation. The carbonyl oxygen of the acetamide is a key hydrogen bond acceptor.
Halogen Substituents: The introduction of halogen atoms on a peripheral phenyl ring is a common strategy in drug design. In a series of indole-1,2,4-triazole-based N-phenyl acetamides, a 3,4-dichloro substitution on the phenyl ring resulted in excellent cytotoxicity against a liver cancer cell line. nih.gov
Alkyl and Methoxy Groups: The position of alkyl and methoxy groups on a peripheral phenyl ring can influence activity. For instance, in a series of indole-3-acetamides, various ortho, meta, and para substitutions were explored, with a chloro-methylphenyl group showing good activity against α-amylase. nih.gov A p-methoxy substitution on the phenyl ring has also been investigated. nih.gov
Introduction of Heterocycles: The incorporation of heterocyclic rings, such as 1,2,4-triazole (B32235) or quinazoline, into the peripheral moiety can lead to potent biological activities. smolecule.com
Below is a table summarizing the effects of various structural modifications on the biological activity of indole-acetamide derivatives based on published research.
| Modification Site | Substituent | Observed Effect on Biological Activity | Compound Class |
| Indole N-1 | Methyl | Significantly enhanced antiproliferative activity nih.gov | Indole derivatives |
| Indole C-6 | Bromine | Enhanced binding affinity; antimicrobial and anticancer activity | 6-bromoindole derivatives |
| Peripheral Phenyl Ring | 3,4-dichloro | Excellent cytotoxicity against Hep-G2 cancer cells nih.gov | Indole-triazole acetamides |
| Peripheral Phenyl Ring | Chloro-methyl | Good inhibitory activity against α-amylase nih.gov | Indole-3-acetamides |
| Acetamide Linkage | α-ketoamide | Improved activity over acetamide nih.gov | Indolylglyoxylamides |
Computational Approaches in SAR Elucidation (e.g., QSAR, Molecular Docking for SAR)
Computational methods are indispensable tools in modern drug discovery for elucidating SAR, guiding the design of new compounds, and predicting their properties.
Quantitative Structure-Activity Relationship (QSAR): 2D and 3D-QSAR studies have been successfully applied to series of indole-acetamide derivatives to build predictive models. These models use molecular descriptors to correlate the chemical structure with biological activity. tandfonline.com For a series of 2-((1H-indol-3-yl)thio)-N-phenyl-acetamide derivatives, QSAR models were developed to predict their anti-influenza A virus activity. tandfonline.com
Molecular Docking: Molecular docking is a powerful technique used to predict the binding mode of a ligand within the active site of a biological target. nih.gov This method has been widely used to understand the SAR of indole-acetamide derivatives. For example, docking studies of indole-3-acetamide (B105759) derivatives against the α-amylase enzyme helped to identify key binding interactions. nih.govacs.org Similarly, docking was used to investigate the binding of indole-triazole hybrids to the AKT1 kinase enzyme, revealing good binding affinities. nih.gov Docking studies have also been instrumental in understanding the interaction of indole derivatives with targets like the colchicine-binding site of tubulin and the neuraminidase of the H1N1 virus. nih.govtandfonline.com
The table below provides examples of computational studies on indole-acetamide derivatives.
| Computational Method | Compound Series | Biological Target | Key Findings |
| 2D-QSAR, 3D-QSAR | 2-((1H-indol-3-yl)thio)-N-phenyl-acetamides | Influenza A Virus (Neuraminidase) | Developed predictive models for antiviral activity. tandfonline.com |
| Molecular Docking | Indole-3-acetamide derivatives | α-Amylase | Identified key binding interactions within the active site. nih.govacs.org |
| Molecular Docking | Indole-triazole hybrids | AKT1 Kinase | Showed good binding affinities, suggesting a potential mechanism of action. nih.gov |
| Molecular Docking | Indole derivatives | SARS-CoV-2 3CLpro | Used to study binding modes of potential inhibitors. nih.gov |
De Novo Design and Lead Optimization Strategies Based on the Indole-Acetamide Scaffold
The indole-acetamide scaffold has served as a starting point for both lead optimization and de novo design of novel therapeutic agents.
Lead Optimization: Many studies have focused on the lead optimization of existing indole-acetamide hits. This involves making systematic structural modifications to improve potency, selectivity, and pharmacokinetic properties. For instance, a library-based approach was used to explore derivatives of an indole-N-acetamide lead compound, leading to molecules with improved cell-based activity against the Hepatitis C virus NS5B enzyme. nih.gov Another example is the optimization of an N-acetamide indole hit class for antimalarial activity, which involved a detailed investigation of the SAR to improve metabolic stability and potency. acs.org
Scaffold Hopping and De Novo Design: In some cases, the indole-acetamide scaffold itself is the result of scaffold hopping or de novo design strategies. For example, indole-3-acetamides were designed as potential transketolase inhibitors by structurally optimizing a different lead compound series, 9H-pyrido[3,4-b]indoles. acs.org Computational techniques, such as structure-based virtual screening (SBVS), can be used to identify initial hit compounds which can then be optimized. acs.org More advanced computational methods, like reinforcement learning, are being developed for the de novo design of molecules that can fit into a specific protein pocket, offering a powerful tool for future drug discovery based on scaffolds like indole-acetamide. arxiv.org
Scaffold Hopping and Bioisosteric Replacements in Indole-Acetamide Research
In the rational design of novel therapeutics based on the this compound framework, structure-activity relationship (SAR) studies are frequently advanced by two key medicinal chemistry strategies: scaffold hopping and bioisosteric replacement. nih.gov These approaches aim to modify a lead compound to enhance its pharmacodynamic and pharmacokinetic properties, such as potency, selectivity, and metabolic stability, or to explore novel intellectual property space. nih.gov Bioisosterism involves the substitution of a functional group or moiety with another that possesses similar physicochemical or biological properties. drugdesign.org Scaffold hopping is a more dramatic evolution of this concept, where the core molecular skeleton (the scaffold) is replaced with a chemically distinct one, while preserving the essential three-dimensional arrangement of key binding features. acs.org
Scaffold Hopping of the Indole Core
The indole ring is a privileged scaffold in medicinal chemistry, but it can be associated with metabolic liabilities, such as oxidation by cytochrome P450 enzymes. mdpi.com Therefore, replacing the indole core with other heterocyclic systems that maintain critical interactions with a biological target is a common objective.
A prominent example of this strategy is the scaffold hop from an indole to an indazole framework. rsc.org In research aimed at developing dual inhibitors for the anti-apoptotic proteins MCL-1 and BCL-2, scientists began with an indole-based lead compound that was a potent inhibitor of MCL-1 but only a moderate inhibitor of BCL-2. rsc.org By replacing the indole core with an N2-substituted indazole-3-carboxylic acid, they successfully developed compounds with more balanced dual inhibitory activity against both MCL-1 and BCL-2. rsc.org This strategic hop was instrumental in shifting the selectivity profile of the lead series. rsc.org
Table 1: Comparison of an Indole-based Lead and an Indazole-based Derivative for MCL-1/BCL-2 Inhibition This table is representative of findings discussed in the literature. rsc.org
| Compound Type | Core Scaffold | MCL-1 Inhibition | BCL-2 Inhibition | Selectivity Profile |
|---|---|---|---|---|
| Lead Compound | Indole | High | Moderate | MCL-1 Selective |
| Optimized Compound | Indazole | High | High | Dual MCL-1/BCL-2 |
Other heterocyclic systems are well-established bioisosteres for the indole nucleus. These include 7-azaindole (B17877), benzimidazole, and benzoxazole. drugdesign.orgresearchgate.net The replacement of indole with 7-azaindole was successfully applied in the development of a potent and selective phosphoinositide 3-kinase delta (PI3Kδ) inhibitor, FD223. researchgate.netnih.gov This bioisosteric replacement, starting from an indole scaffold, led to a compound with high potency (IC₅₀ = 1 nM) and significant selectivity over other PI3K isoforms. researchgate.netnih.gov
Table 2: Activity of a PI3Kδ Inhibitor Following Bioisosteric Replacement of the Indole Core Data derived from research on the development of FD223. researchgate.netnih.gov
| Compound | Core Scaffold | Target | IC₅₀ (nM) |
|---|---|---|---|
| FD223 | 7-Azaindole | PI3Kδ | 1 |
Scaffold hopping can also be used to generate novel indole-acetamide derivatives from other compound classes. In the search for new herbicides targeting transketolase (TKL), researchers performed a scaffold hop from 9H-pyrido[3,4-b]indoles to design a series of indole-3-acetamides. acs.org This approach successfully identified compounds with potent herbicidal activity. acs.org
Bioisosteric Replacements in the Acetamide Moiety
The acetamide group (-NH-C(=O)-CH₂-) in indole-acetamide derivatives serves as a crucial linker and provides hydrogen bonding capacity. However, the amide bond itself can be susceptible to hydrolysis by peptidases, potentially limiting oral bioavailability and duration of action. nih.gov Consequently, replacing the amide bond with a stable bioisostere is a widely used tactic in lead optimization. nih.gov
A vast array of amide bond bioisosteres has been explored in medicinal chemistry, including the 1,2,3-triazole, oxadiazole, tetrazole, pyrazole, retro-amide, and thioamide groups. nih.gov For instance, in the development of antimalarial indole-based compounds, the replacement of a thiocarbonyl group with an α-oxo carbonyl group was found to be a well-tolerated modification. mdpi.com In a separate effort to develop inhibitors of the hepatitis C virus (HCV) NS5B polymerase, acylsulfonamide and acylsulfamide groups were successfully used as surrogates for a carboxylic acid function on an N-acetamide-indole core, yielding analogs with excellent antiviral potency. researchgate.net
Furthermore, classical bioisosteric replacement of substituents on the aromatic rings of indole-acetamide derivatives is a fundamental SAR strategy. In a study of indole-3-acetamides as α-amylase inhibitors, the nature and position of substituents on the N-phenyl ring were systematically varied. nih.govacs.org This research demonstrated that different halogen and alkyl groups significantly influenced inhibitory potency, highlighting the sensitivity of the target's binding pocket to subtle electronic and steric changes. acs.org For example, a compound bearing a para-bromo substituent on the phenyl ring was found to be the most active in the series. acs.org
Table 3: Effect of N-Phenyl Substituents on α-Amylase Inhibition by Indole-3-acetamide Derivatives Data is illustrative of findings from SAR studies. acs.org
| Compound | N-Phenyl Substituent | α-Amylase IC₅₀ (µM) |
|---|---|---|
| 15 | 4-Bromo | 1.09 ± 0.11 |
| 21 | 4-Chloro | 1.76 ± 0.2 |
| 20 | 4-Iodo | 2.14 ± 0.08 |
| 19 | 3-Iodo | 2.28 ± 0.08 |
Preclinical Investigations and Research Applications of N 1h Indol 6 Yl Acetamide Analogues
Development of N-(1H-indol-6-yl)acetamide as a Research Lead Compound for Chemical Biology
This compound and its derivatives serve as valuable lead compounds in chemical biology and pharmaceutical development. smolecule.com The unique structural features of these molecules, particularly the indole (B1671886) moiety, allow for interactions with various biological targets. smolecule.com This makes them instrumental in probing cellular pathways and identifying novel therapeutic targets. smolecule.com
The adaptability of the this compound framework allows for the creation of diverse chemical libraries. By modifying the substitution pattern on both the indole and acetamide (B32628) components, researchers can systematically explore structure-activity relationships (SAR). This approach is crucial for optimizing the binding affinity and selectivity of these compounds for specific biological targets, which can lead to the development of agents with improved therapeutic profiles. smolecule.com
For instance, the synthesis of various indole-3-acetamides has been achieved through methods like one-pot multicomponent reactions, which facilitate the generation of a wide range of analogues for screening. researchgate.netacs.org These synthetic strategies often involve coupling indole-3-acetic acid with different substituted anilines, providing a straightforward route to structural diversification. researchgate.netacs.org The resulting libraries of compounds can then be used to investigate a multitude of biological processes.
Applications in the Synthesis of Complex Nitrogen Heterocycles and Indole Alkaloids
The this compound scaffold is a key building block in the synthesis of more complex nitrogen-containing heterocyclic compounds and indole alkaloids. nih.gov These classes of molecules are of significant interest due to their prevalence in nature and their wide range of pharmacological activities. researchgate.net
Chiral non-racemic acetamide indole compounds, for example, are valuable intermediates for the synthesis of various nitrogen heterocyclic compounds and indole alkaloid derivatives. nih.gov The synthesis of these complex structures often involves multi-step reaction sequences where the indole acetamide core provides a foundational element that can be further elaborated. thieme-connect.de
Furthermore, the indole nucleus itself is a precursor for a vast number of pharmaceuticals and natural products. acs.org The chemical reactivity of the indole ring allows for various transformations, enabling the construction of fused ring systems and other intricate molecular architectures characteristic of many indole alkaloids.
Exploration of Biological Activities in Preclinical Models (Excluding Clinical Human Trial Data)
Derivatives of this compound have demonstrated significant antitumor and antiproliferative activities in a variety of preclinical models. The indole scaffold is a common feature in many anticancer agents, and its derivatives have been shown to induce cell cycle arrest and apoptosis in tumor cells. iiarjournals.org
For example, certain N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-[2-(4H-1,2,4-triazol-4-yl)phenoxy]acetamide derivatives have been shown to disrupt the cell cycle at the G1/S phase transition. A series of 3-(6-phenylimidazo[2,1-b] smolecule.comontosight.aismolecule.comthiadiazol-2-yl)-1H-indoles exhibited antiproliferative activity against a panel of sixty human cancer cell lines, with some compounds showing half-maximal inhibitory concentrations (GI50) in the low micromolar range. iiarjournals.org Specifically, compound 1g from this series was notably active against the full panel of cancer cell lines. iiarjournals.org
Further studies on indole derivatives have revealed their potential to inhibit the proliferation of various cancer cell lines, including those of the liver, breast, lung, and colon. globalresearchonline.net The mechanism of action often involves interaction with key proteins and enzymes involved in cancer cell growth and survival. ontosight.ai
Table 1: Antiproliferative Activity of Selected this compound Analogues
| Compound | Cell Line(s) | Observed Activity | Reference(s) |
|---|---|---|---|
| N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-[2-(4H-1,2,4-triazol-4-yl)phenoxy]acetamide | Various tumor cells | Induces cell cycle arrest and apoptosis. | |
| 3-(6-phenylimidazo[2,1-b] smolecule.comontosight.aismolecule.comthiadiazol-2-yl)-1H-indoles (e.g., compound 1g) | 60 human cancer cell lines | Antiproliferative activity with GI50 values between 1.67 and 10.3 μM. iiarjournals.org | iiarjournals.org |
| 2-(pyridin-4-ylimino)acetamide derivatives | Human promyelocytic leukemia (HL-60), lung cancer (A549), breast adenocarcinoma (T-47D), and human colon cancer (LoVo) cell lines | Antitumor potency against various human cancer cell lines. globalresearchonline.net | globalresearchonline.net |
| (Z)-2-(1-acetyl-1H-indol-3-yl)-3-(4-(dimethylamino) phenyl) propenoic acid | THP-1 (leukemia), A-549 (lung), IGROV-1 (ovary), HEP-2 (liver), MCF-7 (breast), and DU-145 (prostate) | Significant antiproliferative activity. nih.gov | nih.gov |
| 3-(N-acetyl-1H-indol-3-yl)-8-acetoxy-2H-chromen-2-one | THP-1 (leukemia), A-549 (lung), IGROV-1 (ovary), HEP-2 (liver), MCF-7 (breast), and DU-145 (prostate) | Significant antiproliferative activity. nih.gov | nih.gov |
The indole core is associated with antimicrobial properties, and its acetamide derivatives have been investigated for their efficacy against various bacterial and fungal pathogens. smolecule.comresearchgate.net The development of new antimicrobial agents is crucial due to the rise of drug-resistant microorganisms. turkjps.org
Studies have shown that certain N-(1H-indol-5-yl)-2-(((5-substituted benzo[d]thiazol-2-yl)methyl)amino)acetamides exhibit promising antibacterial and antifungal activity. iosrjournals.org For instance, compounds 6k, 6l, 6m, and 6n from this series were found to be highly active against the fungal strains Aspergillus niger and Candida albicans. iosrjournals.org Similarly, other derivatives showed high activity against bacterial strains like Escherichia coli and Pseudomonas. iosrjournals.org
The mechanism of antimicrobial action can involve the disruption of microbial enzymes or membrane integrity. ontosight.ai The structural diversity of indole acetamide derivatives allows for the fine-tuning of their antimicrobial spectrum and potency. wjbphs.com
Table 2: Antimicrobial Activity of Selected this compound Analogues
| Compound Series | Target Organisms | Observed Activity | Reference(s) |
|---|---|---|---|
| N-(1H-indol-5-yl)-2-(((5-substituted benzo[d]thiazol-2-yl)methyl)amino)acetamides | Escherichia coli, Pseudomonas, Serratia, Bacillus cereus, Aspergillus niger, Candida albicans | Compounds 6a, 6b, 6c, 6e, 6d, 6h, 6j, and 6k showed high activity against all bacterial strains. Compounds 6l, 6m, and 6n were highly active against E. coli and Pseudomonas. Compounds 6k, 6l, 6m, and 6n were highly active against both fungal strains. iosrjournals.org | iosrjournals.org |
| Indole derivatives with 1,2,4-triazo-thien-5-yl moiety | Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, Bacillus subtilis, Candida, Saccharomyces cerevisiae | Interesting antibacterial and antifungal activities. wjbphs.com | wjbphs.com |
| N-(1-Methyl-1H-benzimidazol-2-yl)-2-(arylthio)acetamide derivatives | Pseudomonas aeruginosa | Promising antibacterial agents. turkjps.org | turkjps.org |
Indole-containing compounds have been recognized for their anti-inflammatory effects. smolecule.comcuestionesdefisioterapia.com The anti-inflammatory properties of this compound analogues are often attributed to their ability to modulate inflammatory pathways, such as the inhibition of cyclooxygenase (COX) enzymes. smolecule.comcuestionesdefisioterapia.com
Research has shown that certain indole derivatives can exhibit significant anti-inflammatory activity in preclinical models. cuestionesdefisioterapia.com For example, some 3-methyl Indole derivatives have demonstrated promising anti-inflammatory effects in animal models. cuestionesdefisioterapia.com The structural features of these compounds, including the indole nucleus and various substituents, play a crucial role in their anti-inflammatory potential. smolecule.com
Recent studies have explored the potential of indole acetamide derivatives as antihyperglycemic agents. nih.govresearchgate.net A key target in this area is the enzyme α-amylase, which is involved in carbohydrate digestion. acs.orgnih.gov
A series of indole-3-acetamides were synthesized and evaluated for their α-amylase inhibitory activity. nih.govresearchgate.net Several of these compounds displayed good to moderate inhibition against α-amylase, with IC50 values in the micromolar range, comparable to the standard drug acarbose. nih.govresearchgate.net For instance, compound 15 in one study was identified as the most active, with an IC50 value of 1.09 ± 0.11 μM. nih.gov Molecular docking studies have helped to elucidate the binding interactions of these compounds within the active site of the α-amylase enzyme. acs.orgnih.gov
The inhibition of enzymes like dipeptidyl peptidase-IV (DPP-IV) and β-secretase (BACE1) is another strategy for managing diabetes, and some plant-derived compounds containing indole structures have shown activity against these enzymes. springermedizin.denih.gov
Table 3: α-Amylase Inhibitory Activity of Indole-3-acetamide (B105759) Derivatives
| Compound | IC50 (μM) vs. α-amylase | Reference(s) |
|---|---|---|
| Acarbose (Standard) | 0.92 ± 0.40 | nih.gov |
| Compound 6 | - | nih.gov |
| Compound 11 | - | nih.gov |
| Compound 15 | 1.09 ± 0.11 | nih.gov |
| Compound 18 | - | nih.gov |
Antioxidant Activity Assessments
The antioxidant potential of indole derivatives is a well-documented phenomenon, largely attributed to the electron-rich nature of the indole ring system, which allows it to act as a radical scavenger. acs.orgresearchgate.net The nitrogen atom within the indole ring is considered a key active redox center. acs.org The antioxidant capacity is influenced by the substitution pattern on the indole ring. acs.org For instance, the presence of a hydroxyl group often leads to very high antioxidant activity. acs.org
Analogues of this compound have been evaluated for their antioxidant properties using various in vitro assays. The primary mechanisms of action for indole-based antioxidants involve hydrogen atom transfer (HAT) or single electron transfer (SET). researchgate.net The hydrogen atom on the indole nitrogen is crucial for the HAT mechanism. researchgate.net
Commonly employed methods to assess antioxidant activity include the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assay and the Ferric Reducing Antioxidant Power (FRAP) assay. researchgate.netresearchgate.net In the DPPH assay, the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical is measured by the decrease in absorbance at 517 nm. researchgate.netmdpi.com The FRAP assay measures the reduction of a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous (Fe²⁺) form, indicated by an intense blue color. researchgate.netmdpi.com
In a study on novel N-(substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide derivatives, several compounds exhibited considerable antioxidant activity in both DPPH and FRAP assays. researchgate.net The results indicated that compounds with halogen substitutions (e.g., chloro) on the phenyl ring showed remarkable activity at low concentrations, suggesting that specific substitutions can significantly enhance the intrinsic antioxidant properties of the indole acetamide scaffold. researchgate.net
Table 1: Antioxidant Activity Assessment Methods for Indole Acetamide Analogues
| Assay | Principle | Measurement | Reference Standard |
|---|---|---|---|
| DPPH Radical Scavenging | Measures the ability of the compound to scavenge the stable 1,1-diphenyl-2-picrylhydrazyl free radical. | Decrease in absorbance at 517 nm. Results often expressed as IC₅₀. | Trolox, Ascorbic Acid, BHA |
| Ferric Reducing Antioxidant Power (FRAP) | Measures the reduction of the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form. | Formation of an intense blue-colored complex, measured by absorbance at 593 or 700 nm. | Ascorbic Acid |
BHA: Butylated hydroxyanisole
Antimalarial Research and Target Validation in Parasitic Models
Malaria, caused by Plasmodium parasites, remains a major global health issue, necessitating the discovery of novel therapeutic agents. mdpi.comnih.gov The indole scaffold has proven to be a valuable template for the development of new antimalarial drugs. mdpi.comnih.gov
A significant breakthrough in this area was the identification of an N-acetamide indole hit class from a high-throughput screen against the asexual blood stage of Plasmodium falciparum. acs.org This discovery highlighted the potential of this specific chemical scaffold. Structure-activity relationship (SAR) studies led to the development of an optimized frontrunner analogue, WJM664, which demonstrated potent activity against the parasite and high metabolic stability. acs.org
A crucial aspect of this research was target validation. Through resistance selection studies and whole-genome sequencing of resistant parasite lines, mutations were identified in the P. falciparum gene encoding the cation-transporting ATPase 4 (PfATP4). acs.orgbiorxiv.org PfATP4 is a sodium-ion pump located on the parasite's plasma membrane, essential for maintaining low cytosolic Na⁺ concentrations. biorxiv.org The identification of PfATP4 as the target was further validated by several lines of evidence:
N-acetamide indole analogues showed reduced potency against parasite strains with known resistance-conferring mutations in PfATP4. acs.org
The metabolic signature of parasites treated with these analogues was similar to that of parasites treated with KAE609 (Cipargamin), a known PfATP4 inhibitor. acs.org
The compounds directly inhibited Na⁺-dependent ATPase activity, consistent with on-target action. acs.org
These findings confirm that the N-acetamide indole class exerts its antimalarial effect by compromising the parasite's ion homeostasis through the inhibition of PfATP4. acs.orgbiorxiv.org Furthermore, the optimized analogue WJM664 was also found to inhibit gamete development and block parasite transmission to mosquitoes, indicating its potential as a transmission-blocking agent. acs.org
Table 2: Antimalarial Profile of N-Acetamide Indole Analogues
| Analogue Class | Parasitic Model | Validated Target | Mechanism of Action | Observed Activity |
|---|---|---|---|---|
| N-Acetamide Indoles (e.g., WJM664) | Plasmodium falciparum (asexual and sexual stages) | PfATP4 (Na⁺ pump) | Disruption of parasite intracellular Na⁺ and pH regulation. | Potent asexual stage activity, inhibition of gamete development, transmission-blocking. |
| Indolglyoxylamides | Plasmodium falciparum (NF54 strain) | Not specified | Not specified | Potent antimalarial activity (IC₅₀ in nM range). nih.gov |
Antiviral Activity (e.g., SARS-CoV-2)
The COVID-19 pandemic spurred intensive research into new antiviral agents targeting SARS-CoV-2. nih.gov Indole-based compounds have been explored as potential inhibitors of key viral proteins. mdpi.comwjpmr.com While direct studies on this compound against SARS-CoV-2 are limited, research on structurally related analogues provides valuable insights into their potential antiviral mechanisms.
One of the most critical targets for anti-SARS-CoV-2 drug design is the main protease (Mpro), also known as the 3C-like protease (3CLpro). wjpmr.comnih.govasm.org This enzyme is essential for processing viral polyproteins, a necessary step for viral replication. asm.org Another key target is the RNA-dependent RNA polymerase (RdRp), which is responsible for replicating the viral genome. frontiersin.org
Research into N-acetylcysteine (NAC), a compound containing an acetamide group, suggests potential antiviral effects against SARS-CoV-2. mdpi.comnih.gov Proposed mechanisms for NAC include inhibiting the virus's entry into cells by affecting the ACE2 receptor, impairing viral protease activity, and enhancing antiviral immune responses through the activation of Toll-like receptor 7 (TLR7). mdpi.comnih.gov
More directly related indole acetamide derivatives have also been investigated. For example, a series of 2-((1H-indol-3-yl)thio)-N-benzyl-acetamides were identified as inhibitors of SARS-CoV-2 RdRp. mdpi.com Optimization of this series led to compounds with potent inhibitory activity, comparable to the known RdRp inhibitor Remdesivir. mdpi.com Similarly, other studies have identified indole-based structures, such as indole-4-carboxylic acid derivatives, as potent inhibitors of SARS-CoV-2 3CLpro. nih.gov These findings suggest that the indole acetamide scaffold could be a promising starting point for developing inhibitors against SARS-CoV-2 and potentially other coronaviruses.
Table 3: Potential Antiviral Targets for Indole Acetamide Analogues
| Viral Target | Function | Inhibitor Class Example | Reference |
|---|---|---|---|
| Main Protease (Mpro / 3CLpro) | Cleavage of viral polyproteins essential for replication. | Indole-4-carboxylic acid 3-chloropyridyl ester | nih.gov |
| RNA-dependent RNA Polymerase (RdRp) | Replication of the viral RNA genome. | 2-((1H-indol-3-yl)thio)-N-benzyl-acetamides | mdpi.com |
| Spike (S) protein / ACE2 Receptor | Mediates viral entry into host cells. | N-acetylcysteine (NAC) (proposed) | mdpi.comfrontiersin.org |
Pharmacodynamic Profiling in Experimental Systems
Pharmacodynamics (PD) describes the biochemical and physiological effects of a drug on the body, including its mechanism of action. The pharmacodynamic profiling of this compound analogues involves a range of in vitro and in vivo experimental systems to elucidate their biological effects and identify their molecular targets. nih.gov
For indole acetamide derivatives, PD studies often begin with in vitro assays to determine their effects on specific enzymes or cellular pathways. For instance, in the context of antiviral research, this includes enzyme inhibition assays against viral proteases or polymerases. nih.gov For antimalarial research, it involves assays to measure the disruption of parasite physiological processes, such as ion homeostasis. acs.orgbiorxiv.org
A study on 2-((1H-indol-3-yl)thio/sulfinyl)-N-phenyl acetamide derivatives as inhibitors of human respiratory syncytial virus (RSV) provides a clear example of pharmacodynamic profiling. nih.gov In this research, different analogues were found to act at different stages of the viral life cycle. One compound inhibited membrane fusion, while another functioned at the stage of RSV genome replication/transcription. nih.gov However, despite promising in vitro activity, these compounds failed to show efficacy in a mouse model, which was attributed to rapid in vivo metabolism. nih.gov This highlights the importance of integrating pharmacokinetic data with pharmacodynamic profiles to predict clinical success.
Molecular docking studies are also a key component of pharmacodynamic profiling, providing predictions on how a compound might bind to a specific biological target. smolecule.com These computational methods can help rationalize observed activities and guide the synthesis of more potent and selective analogues. smolecule.com For example, interaction studies are considered crucial for understanding how a compound like N-(6-(1H-indol-1-yl)pyrimidin-4-yl)-2-(2-methoxy-4-methylphenoxy)acetamide interacts with its biological targets. smolecule.com
Future Perspectives and Unexplored Avenues in N 1h Indol 6 Yl Acetamide Research
Unaddressed Challenges and Gaps in Current Academic Understanding
Despite the growing interest in N-(1H-indol-6-yl)acetamide and its derivatives, significant gaps in our understanding remain. A primary challenge is the full elucidation of its specific biological activities. While related indole-acetamide scaffolds have shown promise as anti-inflammatory and anticancer agents, the precise mechanisms of action for this compound are not yet fully characterized. smolecule.com The majority of current research focuses on the synthesis and basic biological screening of derivatives, leaving a void in comprehensive mechanistic studies.
Further research is needed to identify the specific molecular targets of this compound. Techniques such as molecular docking and in vitro assays have been used for similar compounds to predict interactions with proteins and evaluate effects on enzyme activity and cell viability, but specific data for this compound is limited. smolecule.com Additionally, the structure-activity relationships (SAR) for the this compound scaffold are not fully established. A systematic exploration of how different substituents on the indole (B1671886) ring and acetamide (B32628) group affect biological activity is crucial for the rational design of more potent and selective analogs.
Another significant gap is the lack of extensive in vivo studies. While in vitro assays provide valuable preliminary data, the efficacy, pharmacokinetics, and toxicology of this compound and its derivatives in living organisms are largely unknown. This information is critical for assessing their therapeutic potential and advancing them through the drug development pipeline.
Integration of Advanced Methodologies (e.g., Artificial Intelligence in Drug Discovery and Chemical Research)
The integration of advanced computational methodologies, particularly artificial intelligence (AI) and machine learning (ML), holds immense potential to accelerate research on this compound. These technologies can address many of the current challenges and fill existing knowledge gaps.
In the realm of chemical synthesis, AI can assist in designing efficient and novel synthetic routes. nagoya-u.ac.jp By analyzing vast databases of chemical reactions, AI tools can propose optimal reaction conditions and predict potential side products, aiding chemists in the laboratory. acs.org Furthermore, computational chemistry methods, such as molecular docking and molecular dynamics simulations, can provide detailed insights into the binding modes of this compound derivatives with their biological targets. acs.orgnih.gov This information is invaluable for understanding the molecular basis of their activity and for designing next-generation compounds with improved potency and selectivity.
The use of AI is not limited to prediction and design. Autonomous AI agent-based systems are being developed to independently design and execute complex research workflows, such as virtual screening for identifying promising molecular structures from large datasets. arxiv.org
Emerging Therapeutic Modalities and Novel Biological Targets for Indole-Acetamide Scaffolds
The versatile indole-acetamide scaffold presents opportunities to explore emerging therapeutic modalities and target novel biological pathways. Beyond the established areas of anti-inflammatory and anticancer research, these compounds could be investigated for a range of other applications.
One promising area is the development of targeted therapies. The indole nucleus is a key component in many compounds that target specific enzymes and receptors. nih.govnih.gov For example, derivatives of indole-acetamide have been investigated as inhibitors of HIV-1 Tat-mediated viral transcription, suggesting a potential role in antiviral drug development. nih.govnih.gov Other research has identified indole-acetamide derivatives as potent inhibitors of transketolase, a potential target for novel herbicides. acs.org
The unique structural features of this compound and its analogs could also be leveraged to target protein-protein interactions or to develop allosteric modulators, which offer greater selectivity and reduced side effects compared to traditional orthosteric inhibitors. The exploration of new biological targets for this scaffold is an exciting frontier. For instance, recent studies have identified PfATP4 as a target for N-acetamide indoles in the context of antimalarial drug discovery. acs.org
Furthermore, the indole-acetamide core can be incorporated into more complex molecular architectures, such as proteolysis-targeting chimeras (PROTACs) or antibody-drug conjugates (ADCs), to create highly specific and potent therapeutic agents. The development of such novel modalities based on the this compound scaffold could lead to breakthroughs in treating a variety of diseases.
Collaborative and Interdisciplinary Research Opportunities in Indole-Acetamide Chemistry and Biology
The complexity of modern drug discovery and chemical biology necessitates a collaborative and interdisciplinary approach to fully unlock the potential of this compound. Fostering collaborations between synthetic chemists, computational scientists, biologists, and pharmacologists is essential for accelerating progress in this field.
Table 1: Potential Interdisciplinary Collaborations
| Discipline | Contribution to this compound Research | Potential Collaborative Area |
|---|---|---|
| Synthetic Chemistry | Design and synthesis of novel derivatives, development of efficient synthetic routes. | Partner with computational chemists to design and prioritize target molecules. |
| Computational Chemistry/AI | Predictive modeling of activity and toxicity, virtual screening, molecular docking. | Collaborate with biologists to validate predicted targets and mechanisms of action. |
| Molecular & Cell Biology | Elucidation of biological mechanisms, identification of molecular targets, in vitro and in vivo testing. | Work with synthetic chemists to guide the optimization of lead compounds based on biological data. |
| Pharmacology | Evaluation of pharmacokinetic and pharmacodynamic properties, preclinical development. | Partner with all disciplines to advance the most promising compounds towards clinical trials. |
| Structural Biology | Determination of the 3D structures of compound-target complexes. | Provide crucial structural information to guide rational drug design by chemists and computational scientists. |
International and cross-institutional collaborations can also play a vital role by bringing together diverse expertise and resources. mdpi.com Special issues in scientific journals dedicated to indole chemistry and its applications can serve as platforms for disseminating new findings and fostering a sense of community among researchers in this area. mdpi.com By embracing an open and collaborative research environment, the scientific community can more effectively tackle the remaining challenges and fully exploit the therapeutic potential of the this compound scaffold.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
